4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-6-7(2-3-8(10)12)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKCETKRGPMHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid typically follows a two-step approach:
- Step 1: Friedel–Crafts acylation of a suitably substituted aromatic compound (4-chloro-3-methoxybenzene or derivatives) with succinic anhydride or related reagents to introduce the 4-oxobutanoic acid side chain.
- Step 2: Post-acylation modifications including purification and, if necessary, reduction or oxidation steps to achieve the target compound with high purity.
This general approach is supported by related syntheses of 4-alkoxyphenyl-4-oxobutyric acids and chloro-substituted analogs.
Friedel–Crafts Acylation Using Lewis Acids
A key method involves the condensation of alkoxy-substituted benzene derivatives with succinic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3), ferric chloride (FeCl3), or titanium tetrachloride (TiCl4). This reaction introduces the 4-oxobutanoic acid side chain onto the aromatic ring.
- Solvent: Dichlorobenzenes (ortho-, meta-, or para-dichlorobenzene) are preferred solvents due to their high boiling points and ability to dissolve both reactants and Lewis acids effectively.
- Reaction Conditions: Temperature ranges from -30 °C to 70 °C, with optimal yields typically achieved between -20 °C and 20 °C.
- Stoichiometry: Succinic anhydride is used in slight excess (0.7 to 1.2 equivalents relative to the aromatic substrate), and Lewis acid is applied in approximately 2.0 to 2.5 equivalents relative to succinic anhydride.
After the reaction, the mixture is quenched with dilute hydrochloric acid and the product is isolated by filtration or solvent extraction.
Example Data from Related Compounds:
| Parameter | Value/Range |
|---|---|
| Solvent | Dichlorobenzene (0.5–30× weight of substrate) |
| Succinic anhydride equiv. | 0.7–1.2 equiv (preferably 0.8–1.1) |
| Lewis acid equiv. | 2.0–2.5 equiv (preferably 2.05–2.3) |
| Temperature | -30 °C to 70 °C (optimal -20 to 20 °C) |
| Yield (related compound) | Up to 95% |
This method yields 4-alkoxyphenyl-4-oxobutanoic acids with high para-selectivity and purity, which is expected to be analogous for the chloro-methoxy substituted derivative due to similar electronic effects of substituents.
Reduction and Further Functionalization
Following the Friedel–Crafts acylation, the keto group at the 4-position can be selectively reduced to the corresponding hydroxy or butyric acid derivatives if needed.
-
- Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions (e.g., 50–70 °C under hydrogen atmosphere).
- Chemical reductions such as Wolff-Kishner or Clemmensen reductions are alternatives but less preferred due to waste and harsher conditions.
Typical Conditions for Catalytic Hydrogenation:
- Solvent: Ethyl acetate or toluene with acetic acid as a co-solvent.
- Catalyst loading: ~10% Pd/C.
- Temperature: 50–70 °C.
- Duration: Overnight hydrogen absorption at atmospheric pressure.
This step yields 4-alkoxyphenylbutyric acid derivatives with high yield (~97%) and purity, which can be further converted to acid halides or other derivatives.
Alternative Synthetic Routes
While the Friedel–Crafts approach is predominant, alternative methods include:
- Claisen Condensation: Reaction of substituted benzaldehydes (e.g., 4-chloro-3-methoxybenzaldehyde) with active methylene compounds such as ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the keto acid after hydrolysis and decarboxylation.
- Biocatalytic Methods: Enzymatic reduction of 4-chloro-3-ketobutyric acid derivatives using ketoreductases and other enzymes to obtain chiral intermediates, although primarily applied for chiral alcohols and amino acids rather than the keto acid itself.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: this compound can be oxidized to this compound.
Reduction: Reduction can yield 4-(4-chloro-3-methoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carbonyl group in the butanoic acid moiety can participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid with six analogous compounds, focusing on structural features, physicochemical properties, and functional applications.
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
- Substituent Effects: The chlorine and methoxy groups in the target compound enhance electron-withdrawing and electron-donating effects, respectively, influencing reactivity and intermolecular interactions. The nitro and methoxy groups in 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid create a strong electron push-pull system, significantly enhancing nonlinear optical (NLO) properties (β = 22.869×10⁻³¹ esu) . Piperazine-containing analogs (e.g., ) exhibit basic nitrogen centers, enabling salt formation and improved bioavailability.
Physicochemical Properties
- Lipophilicity (logP) :
- Polar Surface Area (PSA) :
- Piperazine-containing analogs (PSA ~60–70 Ų) have higher PSA than the target compound (~50 Ų), impacting membrane permeability.
Biological Activity
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid, also known by its chemical structure and CAS number 1803599-17-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and methoxy substituent on a phenyl ring, which may influence its biological activity through various mechanisms.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, such as kynurenine-3-hydroxylase (KYN-3-OHase), which plays a role in neurodegenerative diseases .
- Antiproliferative Effects : This compound may exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms involving tubulin polymerization inhibition .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in Table 1.
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, derivatives similar to this compound were tested for their ability to prevent neuronal cell death in models of neurodegeneration. The results indicated significant protective effects against oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Anticancer Activity : Research examining the anticancer properties of this compound revealed that it inhibited cell growth in various cancer lines, including HeLa and A549 cells. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Q & A
Q. What are the primary synthetic routes for 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation , where dihydrofuran-2,5-dione (succinic anhydride) reacts with a substituted benzene derivative (e.g., 4-chloro-3-methoxyphenyl precursor) in the presence of a Lewis acid catalyst like AlCl₃ . Key variables include stoichiometry, solvent choice (e.g., dichloromethane), and reaction time. For example, a 76% yield was achieved using 1.2 equiv. AlCl₃ at ambient temperature for 16 hours . Side reactions may arise from over-acylation or incomplete purification, necessitating column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
¹H NMR and LCMS are essential. In CDCl₃, the compound shows distinct aromatic proton signals (δ 7.92 ppm for ortho-Cl protons and δ 7.44 ppm for methoxy-adjacent protons) and characteristic ketone/acid backbone peaks (δ 3.28 ppm and 2.81 ppm for CH₂ groups) . LCMS confirms molecular weight with an [M+H]⁺ peak at m/z 289 . IR spectroscopy can further validate the carbonyl (C=O) and carboxylic acid (O-H) functionalities.
Q. What are the recommended safety protocols for handling this chlorinated compound in laboratory settings?
Use fume hoods , nitrile gloves, and lab coats to avoid inhalation or skin contact. Chlorinated aromatic compounds may release toxic fumes upon decomposition. Neutralize acidic waste with bicarbonate before disposal. Refer to GHS-compliant SDS sheets for specific hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation to minimize byproducts like polyacylation or ring chlorination?
Kinetic control is critical:
- Use substoichiometric AlCl₃ (1.0–1.2 equiv.) to reduce over-activation of the aromatic ring.
- Employ low temperatures (0–5°C) to slow competing electrophilic substitutions.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion (~80–90%) . Post-reaction quenching with ice water helps precipitate Al³⁺ salts, simplifying purification.
Q. What strategies validate the compound’s role as a Kynurenine 3-Monooxygenase (KMO) inhibitor, and how do structural substituents affect potency?
- Enzyme assays : Measure IC₅₀ values using recombinant KMO in vitro, monitoring NADPH consumption or kynurenine conversion .
- SAR studies : The 3-methoxy group enhances lipophilicity and π-stacking with aromatic residues in the enzyme’s active site, while the 4-chloro substituent increases electrophilicity, improving binding affinity. Replacements (e.g., fluoro or methyl groups) reduce activity by ~30–50% .
Q. How do researchers resolve contradictions in bioactivity data across different cell lines or animal models?
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation. Poor metabolic stability in rodents vs. humans may explain efficacy disparities .
- Permeability studies : Evaluate Caco-2 monolayer transport to identify bioavailability limitations.
- Transcriptomic profiling : Compare target gene expression (e.g., KMO) across models to contextualize response variations.
Q. What advanced mass spectrometry techniques identify metabolites of this compound in pharmacokinetic studies?
High-resolution LC-MS/MS (e.g., Q-TOF) with collision-induced dissociation (CID) pinpoints metabolites via exact mass (±5 ppm) and fragmentation patterns. Key metabolic pathways include:
- Phase I : Hydroxylation at the methoxy group (Δm/z +16) or β-oxidation of the butanoic acid chain.
- Phase II : Glucuronidation (Δm/z +176) detected in urine samples .
Methodological Tables
Table 1: Key Synthetic Parameters for Friedel-Crafts Acylation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv. | Prevents polyacylation |
| Temperature | 25°C (ambient) | Balances reaction rate/selectivity |
| Reaction Time | 16 hours | Ensures >90% conversion |
| Solvent | Dichloromethane | Enhances electrophile solubility |
Table 2: NMR Spectral Assignments (CDCl₃, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to Cl) | 7.92 | d (J=8.3 Hz) | 2H |
| Aromatic H (meta to OCH₃) | 7.44 | d (J=8.3 Hz) | 2H |
| CH₂ adjacent to ketone | 3.28 | t (J=6.5 Hz) | 2H |
| CH₂ adjacent to carboxylic acid | 2.81 | t (J=6.5 Hz) | 2H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
